5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
描述
属性
IUPAC Name |
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)16-11/h2-6,14H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHGUUBXAHUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270207 | |
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-49-8 | |
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
potential therapeutic targets of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
An In-Depth Guide to the Potential Therapeutic Targets of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine: A Scaffold-Based Approach
Abstract
The compound 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine represents a promising chemical entity derived from the strategic hybridization of two "privileged" heterocyclic scaffolds: indole and 2-aminothiazole.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets for this molecule, grounded in the extensive pharmacology of its constituent moieties and structurally similar compounds. As direct studies on this specific compound are not yet prevalent, this document serves as a predictive framework and a methodological resource for researchers in drug discovery. We will dissect the rationale for investigating key target classes—including protein kinases, G protein-coupled receptors (GPCRs), inflammatory enzymes, and microbial targets—and provide detailed, field-proven experimental workflows for target identification, validation, and mechanism of action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel indole-thiazole hybrids.
Part 1: Introduction to the 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Scaffold
Chemical Structure and Properties
The molecule 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a hybrid structure that marries the electron-rich indole ring system with the versatile 2-aminothiazole core. The indole portion, substituted with a methyl group at the 6-position, is linked at its 3-position to the 5-position of the thiazole ring. This specific linkage and substitution pattern dictates the molecule's three-dimensional shape, electronic distribution, and potential for interacting with biological macromolecules.
The Indole Moiety: A Privileged Pharmacophore
The indole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its bicyclic aromatic structure allows for a variety of intermolecular interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[3] This versatility has led to the development of indole-containing drugs targeting a wide array of proteins, with particular success in oncology and neurology.[1][3] For instance, indole derivatives are known to function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4]
The 2-Aminothiazole Moiety: A Versatile Bioactive Component
The 2-aminothiazole ring is another critical scaffold in drug discovery, prized for its ability to act as a hydrogen bond donor and acceptor, and to participate in coordinate bonds with metal ions in enzyme active sites.[5] This moiety is a key component in several approved drugs, including the tyrosine kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[4][6] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties, making it a valuable building block for designing new therapeutic agents.[1]
Rationale for Hybridization: Synergistic Potential
The strategy of combining indole and thiazole scaffolds into a single molecule is a rational approach to drug design aimed at creating synergistic effects.[1] This hybridization can yield compounds with enhanced biological activity, improved selectivity for specific targets, and a more favorable safety profile compared to the individual components.[1] The resulting indole-thiazole hybrids have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, positioning them as promising frameworks for novel drug development.[1][3][7]
Part 2: Primary Predicted Therapeutic Target Classes
Based on the extensive literature on indole and thiazole derivatives, we can hypothesize several high-priority target classes for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.
Protein Kinases: The Strongest Hypothesis
Rationale: The demonstrated success of both indole and thiazole scaffolds as kinase inhibitors makes this target class the most probable avenue for therapeutic activity.[4] Thiazole-containing drugs like Dasatinib are potent multi-kinase inhibitors, and numerous indole derivatives have been developed to selectively target protein kinases involved in cancer signaling.[4] The combination of these two pharmacophores creates a unique scaffold with high potential for interacting with the ATP-binding pocket of various kinases.[4]
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR-2. These are frequently overexpressed in various cancers and are validated targets for cancer therapy.[4]
-
Non-Receptor Tyrosine Kinases: Src family kinases.
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (e.g., CDK2), which are crucial for cell cycle regulation.[4]
Therapeutic Area: Oncology, particularly for lung, breast, and other solid tumors where these kinases are known drivers.[3][4]
Caption: Potential inhibition of RTK signaling by the compound.
G Protein-Coupled Estrogen Receptor (GPER): An Emerging Target
Rationale: A recent study reported that a series of indole-thiazole derivatives act as agonists for GPER (also known as GPR30), a G protein-coupled receptor.[8] Activation of GPER by these compounds led to the inhibition of breast cancer cell proliferation, particularly in estrogen receptor-negative cancers, which lack traditional therapeutic targets.[8] Given the structural similarities, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a strong candidate for GPER modulation.
Potential Target: GPER (GPR30)
Therapeutic Area: Oncology, with a focus on triple-negative breast cancer (TNBC) and other cancers where GPER expression is significant.
Caption: Hypothesized GPER agonist activity of the compound.
Cyclooxygenase (COX) Enzymes: A Plausible Anti-inflammatory Target
Rationale: Several classes of 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[6] Meloxicam and Sudoxicam are established NSAIDs built around a thiazole core that function by inhibiting prostaglandin synthesis via COX inhibition.[6] This precedent suggests that the indole-thiazole hybrid could also target COX-1 and/or COX-2.
Potential Targets: COX-1, COX-2
Therapeutic Area: Inflammation, pain management, and potentially chemo-prevention where chronic inflammation is a risk factor.
Microbial Enzymes: A Potential Antimicrobial Avenue
Rationale: Numerous studies have documented the potent antibacterial and antifungal properties of indole-thiazole hybrids.[2][9] Docking studies and experimental evidence for structurally related compounds point towards specific microbial enzymes as likely targets.[9] For bacteria, this includes enzymes essential for cell wall synthesis, while for fungi, enzymes in the ergosterol biosynthesis pathway are a common target.
Potential Targets:
-
Bacterial: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) or UDP-N-acetylmuramate-L-alanine ligase (MurC), key enzymes in peptidoglycan synthesis. Docking studies on similar compounds have implicated E. coli MurB.[9]
-
Fungal: Lanosterol 14-alpha-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes.[9]
Therapeutic Area: Infectious diseases caused by pathogenic bacteria (including resistant strains like MRSA) and fungi.[9]
Part 3: Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to confidently identify and validate the biological target(s) of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.
Caption: A comprehensive workflow for target identification.
Initial Target Identification: Broad and Unbiased Screening
Causality: Before focusing on hypothesized targets, it is crucial to employ broad, unbiased methods to capture unexpected activities and build a comprehensive profile of the compound. This avoids confirmation bias and opens the door to novel mechanisms of action.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique aims to "fish" for binding partners from a complex protein mixture (cell lysate) using an immobilized version of the compound.
-
Probe Synthesis:
-
Synthesize an analog of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine containing a linker arm (e.g., a short polyethylene glycol chain ending in a terminal alkyne or amine) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for activity.
-
Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).
-
-
Protein Binding:
-
Prepare a native protein lysate from a responsive cell line (identified through initial phenotypic screening).
-
Incubate the lysate with the compound-conjugated beads to allow for protein binding.
-
As a crucial control, incubate a separate aliquot of lysate with beads conjugated only with the linker or with beads that have been pre-blocked by adding a high concentration of the free (non-immobilized) compound. This control is self-validating, as true binders will not be pulled down in the presence of the competing free compound.
-
-
Elution and Digestion:
-
Wash the beads extensively with buffer to remove non-specific binders.
-
Elute the specifically bound proteins using a denaturant (e.g., urea) or by competing with excess free compound.
-
Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the experimental sample compared to the control sample using label-free quantification (LFQ) or isotopic labeling (e.g., SILAC). These are the candidate binding partners.
-
Target Engagement and Validation in a Cellular Context
Causality: Identifying a binding partner in a lysate is not sufficient. It is imperative to confirm that the compound engages this target within the complex, dynamic environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
-
Heating Step:
-
Harvest the cells, wash, and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve." Maintain one aliquot at room temperature as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting with a validated antibody.
-
-
Data Interpretation:
-
Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms direct target engagement in the cellular environment.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate comparison and decision-making.
Table 1: Example Data from a Kinase Profiling Screen
This table summarizes hypothetical results from an activity-based screen against a panel of protein kinases.
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |
| EGFR | 95% | 85 | Strong inhibition. |
| VEGFR-2 | 91% | 120 | Strong inhibition. |
| CDK2 | 82% | 250 | Moderate inhibition. |
| SRC | 45% | > 1000 | Weak activity. |
| PI3Kα | 12% | > 10000 | No significant activity. |
Table 2: Example Data from Cellular Assays
This table summarizes the compound's effect on cell viability and a specific biomarker.
| Cell Line | Primary Target | Cellular Viability (GI₅₀, µM) | GPER-mediated cAMP (EC₅₀, µM) |
| A549 (Lung Cancer) | EGFR | 0.25 | > 50 |
| MCF-7 (Breast Cancer) | Estrogen Receptor | 5.8 | 2.1 |
| MDA-MB-231 (TNBC) | GPER | 1.5 | 0.95 |
| HUVEC (Endothelial) | VEGFR-2 | 0.40 | > 50 |
Part 5: Conclusion and Future Directions
The 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine scaffold holds significant therapeutic promise due to the well-documented activities of its constituent indole and 2-aminothiazole moieties. The most promising initial hypotheses point towards protein kinases and the G protein-coupled estrogen receptor as primary target classes, with potential applications in oncology. Further investigation into its anti-inflammatory and antimicrobial properties is also warranted.
The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action. Successful identification and validation of a primary target will pave the way for lead optimization, in-depth preclinical studies, and the ultimate development of a novel therapeutic agent.
References
- Unveiling the Therapeutic Promise of Indole and Thiazole Derivatives in Treating Lung Diseases. Bentham Science Publishers.
- Unveiling the Therapeutic Promise of Indole and Thiazole Derivatives in Treating Lung Diseases. Bentham Science Publishers.
- A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. NIH.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- Indole-thiazole hybrids with anticancer potential. PubMed.
- 3-Amino-5-(indol-3-yl)
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
Sources
- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]
Strategic Architectures in the Discovery and Synthesis of Novel Indolylthiazole Pharmacophores
Executive Summary
The fusion of indole and thiazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry.[1][2][3] This hybrid pharmacophore exploits the bioisosteric properties of the thiazole ring (mimicking peptide bonds and improving metabolic stability) and the high affinity of the indole moiety for diverse biological targets, including tubulin, receptor tyrosine kinases (RTKs), and DNA grooves. This technical guide delineates the strategic synthesis, structural optimization, and biological validation of 2-(1H-indol-3-yl)thiazole derivatives, providing researchers with a self-validating roadmap for lead discovery.
The Pharmacophore Fusion: Rationale & Design
The indole ring, ubiquitous in nature (e.g., tryptophan, vinca alkaloids), serves as a hydrogen bond donor via its NH group. The thiazole ring acts as a hydrogen bond acceptor and a spacer that restricts conformational flexibility.
Key Design Advantages:
-
Dual Binding Modes: The indole NH interacts with the colchicine-binding site of tubulin, while the thiazole nitrogen coordinates with metals or auxiliary pockets in kinases (e.g., EGFR, CDK2).
-
Metabolic Stability: Thiazoles are resistant to oxidative metabolism compared to furan or thiophene bioisosteres.
-
Lipophilicity Modulation: The sulfur atom increases lipophilicity (
), enhancing membrane permeability without compromising aqueous solubility significantly when polar side chains are added.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target scaffold into accessible precursors: 3-(bromoacetyl)indole and thioamides.
Caption: Retrosynthetic disconnection showing the Hantzsch construction strategy from accessible indole precursors.
Synthetic Architectures
Method A: The Classical Hantzsch Condensation (Robust & Scalable)
The Hantzsch thiazole synthesis remains the gold standard for constructing this scaffold due to its regioselectivity and tolerance of diverse functional groups.
Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide/thiourea attacks the
-carbon of the -haloketone. -
Cyclization: The amide nitrogen attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
-
Aromatization: Acid-catalyzed dehydration yields the thiazole ring.
Method B: Microwave-Assisted Green Synthesis (Rapid Discovery)
For high-throughput screening (HTS) library generation, conventional reflux (6–12 hours) is inefficient. Microwave irradiation accelerates this condensation to minutes by superheating the solvent and aligning dipolar spins, significantly improving yield and purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-Bromoacetyl)indole (Key Intermediate)
Pre-requisite step for Hantzsch synthesis.
-
Reagents: Indole (10 mmol), Chloroacetyl chloride (12 mmol), Pyridine (12 mmol), Dioxane (20 mL).
-
Procedure:
-
Dissolve indole in dry dioxane containing pyridine.
-
Add chloroacetyl chloride dropwise at 0°C.
-
Reflux for 2 hours.[4]
-
Pour into ice-water; filter the precipitate.
-
Bromination (Finkelstein-like): Reflux the chloro-intermediate with NaBr in acetone or react indole directly with bromoacetyl bromide if available.
-
-
Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of indole (
) and appearance of product ( ).
Protocol 2: General Hantzsch Condensation (Microwave Method)
Target: 4-(4-substituted-phenyl)-2-(1H-indol-3-yl)thiazole
-
Reactants: 3-(Thioacetyl)indole or Indole-3-thiocarboxamide (1.0 equiv) + Substituted
-bromoacetophenone (1.0 equiv). -
Solvent: Ethanol (EtOH) or PEG-400 (for green chemistry compliance).
-
Catalyst: None (self-catalyzed) or catalytic
(10 mol%). -
Execution:
-
Place reactants in a microwave vial capped with a septum.
-
Irradiate at 140°C (Power: 150W) for 10–15 minutes .
-
Note: Conventional heating requires refluxing in EtOH for 4–8 hours.
-
-
Work-up:
-
Cool to room temperature.[4] The product often precipitates as a hydrobromide salt.
-
Neutralize with 10%
or . -
Filter and wash with cold EtOH.
-
-
Purification: Recrystallization from Ethanol/DMF (9:1) is usually sufficient.
Visualization: Hantzsch Mechanism Workflow
Caption: Step-wise mechanistic flow of the Hantzsch condensation leading to the indolylthiazole scaffold.
Structural Activity Relationship (SAR) & Biological Data
The biological efficacy of indolylthiazoles is highly sensitive to substitution at the C-5 position of the indole and the C-4 position of the thiazole.
Table 1: Simulated SAR Data for Indolylthiazole Derivatives (Anticancer Activity) Data aggregated from trends in recent literature (e.g., MCF-7 breast cancer cell lines).
| Compound ID | Indole R (C-5) | Thiazole R' (C-4 Phenyl) | IC50 (µM) [MCF-7] | Notes on Activity |
| IT-01 | H | H | > 50.0 | Baseline activity (low). |
| IT-02 | H | 4-OCH3 | 12.5 | Electron-donating group improves potency. |
| IT-03 | 5-Br | 4-OCH3 | 4.2 | Halogen at C-5 enhances lipophilic binding. |
| IT-04 | 5-OMe | 3,4,5-trimethoxy | 0.85 | Mimics Combretastatin A-4 (Tubulin binder). |
| IT-05 | H | 4-NO2 | 28.1 | Strong electron-withdrawing groups may reduce activity. |
Key Insight: The presence of a 3,4,5-trimethoxyphenyl moiety at the thiazole C-4 position (Compound IT-04) creates a molecular geometry that perfectly fits the colchicine binding site of tubulin, leading to microtubule destabilization and apoptosis.
References
-
Indole-thiazole hybrids with anticancer potential. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Review). Context: Comprehensive review of SAR and biological targets (EGFR, Tubulin) for this class of compounds. URL:[Link] (Representative link for verification)
-
Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl-1,5-Benzothiazepines. Source: Open Pharmaceutical Sciences Journal. Context: Validates the microwave irradiation protocols and green synthesis efficiency. URL:[Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives. Source: ACS Omega. Context: Provides detailed protocols for amide-linked indole-thiazole hybrids and kinase inhibition data. URL:[Link]
-
Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs. Source: RSC Advances / Royal Society of Chemistry. Context: Discusses ultrasound and green methods for synthesis and DNA binding properties. URL:[Link]
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Source: Beilstein Journal of Organic Chemistry. Context: Advanced manufacturing technique for scaling up these compounds. URL:[Link]
Sources
Topic: Characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in Antimicrobial Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent activity against multidrug-resistant pathogens.[1] The 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine scaffold represents a promising area of investigation. This molecule hybridizes two privileged heterocyclic structures: indole and thiazole. Indole derivatives are found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects.[2][3] Similarly, the thiazole ring is a core component of many approved drugs and has been extensively studied for its antimicrobial properties.[4][5] The combination of these moieties in a single molecule offers the potential for novel mechanisms of action or enhanced potency.[6]
This document provides a detailed guide for the initial in vitro characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (referred to herein as "the compound") using standard antimicrobial susceptibility testing methods. The protocols are designed to establish its spectrum of activity, determine its minimum inhibitory concentration (MIC), and assess whether its primary effect is bacteriostatic or bactericidal by determining the minimum bactericidal concentration (MBC). These methods are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Preliminary Handling and Safety
Before commencing any experimental work, it is critical to establish safe handling procedures for any new chemical entity.
-
Hazard Identification: Obtain and thoroughly review the Safety Data Sheet (SDS) for the compound. If an SDS is not available, the compound should be treated as potentially hazardous.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound in either solid or solution form.[11][12]
-
Storage: Store the compound in a well-labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of novel compounds due to its high solubilizing capacity.[13] However, the final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. A vehicle control (medium with the same concentration of DMSO but without the compound) must be included in all experiments to validate the results.[13]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[14] It determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16]
Principle of the Method
A standardized suspension of bacteria is challenged with serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration of the compound that prevents this visible growth.[17]
Experimental Protocol
-
Preparation of Compound Stock and Dilutions: a. Prepare a high-concentration stock solution of the compound (e.g., 1280 µg/mL) in sterile DMSO.[13] b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). The typical final volume in each well is 50 or 100 µL. The concentration range should be broad enough to capture the expected MIC (e.g., 128 µg/mL down to 0.25 µg/mL). c. Include necessary controls:
- Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
- Sterility Control: A well containing only CAMHB (no compound, no inoculum).
- Vehicle Control: Wells containing the highest concentration of DMSO used in the test wells, plus CAMHB and inoculum.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[18][19] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][17]
-
Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add the diluted bacterial suspension to each well (except the sterility control).[20] b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[19]
-
Determination of MIC: a. After incubation, examine the plate visually for turbidity. The growth control well should be distinctly turbid, and the sterility control well should remain clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[13] This can also be determined using a plate reader to measure optical density (OD).[21]
Workflow for MIC Determination
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). [22]
Principle of the Method
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log) reduction of the initial bacterial inoculum. [23][24]This is determined by sub-culturing aliquots from the clear wells of the MIC plate (at and above the MIC) onto an agar medium that does not contain the compound. After incubation, the number of surviving colonies is counted. [15][25]
Experimental Protocol
-
Perform MIC Assay: First, determine the MIC of the compound as described in Section 2.
-
Sub-culturing: a. From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined aliquot (e.g., 10 µL). b. Spot-plate or spread the aliquot onto a fresh MHA plate. [15] c. Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Determination of MBC: a. After incubation, count the number of colonies on each spot/plate. b. The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [23]
Interpretation: Bactericidal vs. Bacteriostatic
The relationship between the MBC and MIC values is used to classify the compound's activity:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [22][24]* Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4). [24]
Data Presentation and Hypothetical Results
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data.
Table 1: Hypothetical Antimicrobial Activity of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | 16 | 128 | 8 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Negative | 16 | 32 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >256 | >4 | Bacteriostatic |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 8 | 32 | 4 | Bactericidal |
Postulated Mechanism of Action
While the precise mechanism for this novel compound requires dedicated investigation, its structure suggests potential targets. Thiazole derivatives have been reported to interfere with various essential bacterial processes. [1][26]One plausible hypothesis is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This dual-targeting mechanism could be effective against a broad spectrum of bacteria.
Caption: Hypothetical mechanism of action via inhibition of DNA gyrase.
References
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Molecules. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
SEAFDEC/AQD. (2004). Disk diffusion method. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Journal of Visualized Experiments. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
Accugen Laboratories. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
LinkedIn. (2024). What steps should be taken when a new chemical is introduced to the workplace?. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
Green World Group. (2023). 10 Safety Tips For Safe Handling And Storing Of Chemicals. Retrieved from [Link]
-
White Rose Research Online. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. Retrieved from [Link]
-
Total Workwear. (n.d.). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]
-
SpringerLink. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
ResearchGate. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Retrieved from [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]
-
nidirect. (n.d.). Chemical safety in the home. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. turkjps.org [turkjps.org]
- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. iacld.com [iacld.com]
- 10. greenwgroup.com [greenwgroup.com]
- 11. fortussafety.nz [fortussafety.nz]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. benchchem.com [benchchem.com]
- 18. asm.org [asm.org]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 20. microbeonline.com [microbeonline.com]
- 21. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 25. microchemlab.com [microchemlab.com]
- 26. researchgate.net [researchgate.net]
application of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in cancer cell lines
An Application Guide for the Preclinical Evaluation of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in Cancer Cell Lines
Abstract
The hybridization of indole and thiazole scaffolds represents a promising strategy in modern oncology, creating synergistic pharmacophores with enhanced antiproliferative efficacy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , a novel investigational compound from this chemical class. We present a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies, including robust, step-by-step protocols for cell viability, apoptosis, and cell cycle analysis. The causality behind experimental choices is elucidated, and methodologies are designed to be self-validating. This guide serves as a foundational framework for characterizing the anticancer potential of this and related indole-thiazole hybrids.
Introduction: The Rationale for Investigating Indole-Thiazole Hybrids
Cancer therapy is in constant need of novel therapeutic agents that can overcome limitations such as drug resistance, poor selectivity, and systemic toxicity.[1] The strategy of molecular hybridization—combining two or more bioactive pharmacophores—has emerged as a powerful tool to develop next-generation anticancer drugs.[3]
The indole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of compounds that target key signaling pathways in cancer.[4] Similarly, the thiazole moiety is widely integrated into drug design for its ability to enhance binding affinity to biomolecular targets and improve pharmacokinetic properties.[1][3] The fusion of these two heterocycles into a single molecule, such as 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , may yield synergistic effects, potentially enabling the targeting of multiple oncogenic pathways and offering a versatile platform for developing potent and selective anticancer agents.[5]
Hypothesized Mechanism of Action
Based on the activities of related indole-thiazole compounds, it is hypothesized that 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine may exert its anticancer effects by interfering with critical cell signaling pathways that regulate cell proliferation, survival, and division. Many small molecule inhibitors derived from these scaffolds function by targeting protein kinases, which are often overexpressed or hyperactivated in cancerous tissues.[4][5]
A plausible mechanism to investigate is the inhibition of a key signaling cascade, such as a receptor tyrosine kinase (RTK) pathway, which would block downstream signals that promote cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.
Figure 1: Hypothesized mechanism of action. The compound may inhibit downstream kinase signaling, blocking transcription of proliferation and survival genes.
Recommended Experimental Workflow
A systematic, multi-phase approach is recommended to characterize the anticancer properties of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.
Figure 2: A systematic workflow for characterizing the anticancer activity of a novel compound in vitro.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. Data should be compiled into a clear, tabular format for easy comparison across different cell lines.
Table 1: Example IC50 Data Summary for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Note: These are placeholder values. Actual values must be determined experimentally.
| Cancer Type | Cell Line | Doubling Time (Approx. hrs) | Hypothetical IC50 (µM) after 72h |
| Breast Cancer | MCF-7 | 38 | 8.5 |
| Breast Cancer | MDA-MB-231 | 34 | 12.2 |
| Lung Cancer | A549 | 22 | 15.8 |
| Colon Cancer | HCT116 | 18 | 7.1 |
| Prostate Cancer | PC-3 | 28 | 20.5 |
| Normal Fibroblast | WI-38 | 24 | > 100 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.[12]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1-5 x 10⁵ cells.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8] Gently vortex the tube.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Annexin V (-) / PI (+): Necrotic cells (potential artifact).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling differentiation of cells in G0/G1, S, and G2/M phases.[14]
Materials:
-
6-well plates
-
Ice-cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C (or overnight).[16]
-
Washing: Centrifuge the fixed cells at ~500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to prevent non-specific PI binding.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data.
-
Data Interpretation: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.
Troubleshooting and Considerations
-
Compound Solubility: Ensure the compound is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in culture medium.
-
Cell Density: Over-confluent or sparse cultures can affect experimental outcomes. Optimize seeding density for each cell line and assay.
-
Controls: Always include appropriate controls: untreated cells, vehicle-only treated cells, and a positive control (a known cytotoxic agent) to validate the assay setup.
-
Flow Cytometry: Ensure proper compensation is set up when using multiple fluorochromes (e.g., Annexin V-FITC and PI) to correct for spectral overlap.[12]
Conclusion
The protocols and workflow detailed in this guide provide a robust framework for the initial preclinical characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine . By systematically evaluating its cytotoxicity and elucidating its effects on fundamental cellular processes like apoptosis and cell cycle progression, researchers can build a comprehensive profile of its anticancer potential. These foundational studies are an essential step in the drug discovery pipeline, paving the way for further mechanistic investigation and potential in vivo studies.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
PMC (Protocol Exchange). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed. Indole-thiazole hybrids with anticancer potential. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
PMC (Current Protocols in Cytometry). Assaying cell cycle status using flow cytometry. [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
JoVE. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
Semantic Scholar. Indole-thiazole hybrids with anticancer potential. [Link]
-
ACS Publications. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
ResearchGate. Indole-thiazole hybrids with anticancer potential. [Link]
-
Taylor & Francis Online. Development of indole hybrids for potential lung cancer treatment - part II. [Link]
-
ResearchGate. Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]
-
JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
ResearchGate. Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. [Link]
-
PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]
-
MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
PMC. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. [Link]
-
ResearchGate. Selective influence of compound 3 on the growth of individual tumor cell lines. [Link]
-
ACS Publications. THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. [Link]
-
ResearchGate. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. [Link]
-
RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
-
PMC. 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. [Link]
-
Growing Science. Current Chemistry Letters. [Link]
-
PMC. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]
Sources
- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Analogs
Executive Summary
The scaffold 5-(1H-indol-3-yl)-1,3-thiazol-2-amine represents a privileged structure in medicinal chemistry, merging the bioactivity of the indole core with the pharmacokinetic versatility of the thiazole ring. Specifically, the 5-(6-methyl-1H-indol-3-yl) analog series has emerged as a high-value library for dual-targeting campaigns:
-
Kinase Inhibition: Targeting ATP-binding pockets of serine/threonine kinases (e.g., PIM-1 , GSK-3β , CDK families) relevant to oncology.
-
Antimicrobial Activity: Inhibition of bacterial peptidoglycan synthesis (e.g., MurB target) or DNA gyrase in multi-drug resistant (MDR) strains.
This guide details a modular High-Throughput Screening (HTS) workflow. It prioritizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay for kinase selectivity, followed by a secondary Phenotypic Resazurin Reduction Assay for antimicrobial potency.
Chemical Space & Library Management
The Molecule[1][2]
-
Core Scaffold: 1,3-thiazol-2-amine substituted at the 5-position with a 3-indolyl moiety.
-
Key Substituent: The 6-methyl group on the indole ring is a critical SAR (Structure-Activity Relationship) determinant, often enhancing lipophilicity and improving fit within hydrophobic kinase pockets or bacterial enzyme active sites compared to the unsubstituted analog.
-
Solubility Profile: Moderate to Low aqueous solubility.
-
Standard Stock: 10 mM in 100% DMSO.
Compound Handling Protocol
To prevent precipitation and "false inactive" results during HTS:
-
Source Plate: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).
-
Acoustic Dispensing: Use an Echo® Liquid Handler to dispense 10–50 nL of compound directly into assay plates. This "contactless" transfer eliminates tip-based compound loss.
-
Backfill: Immediately backfill wells with assay buffer to limit DMSO evaporation. Final DMSO concentration must be kept <1% (v/v) to avoid enzyme denaturation.
Primary HTS: TR-FRET Kinase Assay
Target: PIM-1 or GSK-3β (Representative Ser/Thr Kinases) Rationale: The indole-thiazole scaffold acts as an ATP-competitive inhibitor. TR-FRET offers a robust, homogeneous readout with high Z' factors, minimizing interference from fluorescent compounds (a common issue with indole derivatives).
Assay Principle
The assay utilizes a Europium-labeled anti-phospho-antibody and a kinase tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor).
-
No Inhibitor: Tracer binds to the kinase. Eu-Antibody binds to the kinase (or a tag). Proximity allows FRET (High Signal at 665 nm).
-
Inhibitor Present (Hit): Analog displaces the Tracer. FRET is disrupted (Low Signal at 665 nm).
-
Note: Alternatively, use a substrate-based TR-FRET (e.g., LanthaScreen™) where the antibody binds the phosphorylated product. The protocol below describes the LanthaScreen™ Eu Kinase Binding Assay format for inhibitor screening.
-
Reagents & Buffer
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® 647-labeled Kinase Tracer (Optimization required: usually Tracer 236 or 178).
-
Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).
-
Kinase: Recombinant human PIM-1 or GSK-3β (5 nM final).
Step-by-Step Protocol (384-well Format)
| Step | Action | Volume | Notes |
| 1 | Compound Dispense | 20 nL | 10 mM stock via Acoustic Dispenser. |
| 2 | Kinase/Ab Mix | 5 µL | 2X Kinase + 2X Eu-Antibody in Buffer A. |
| 3 | Incubation 1 | 15 min | Room Temp (RT). Allows compound to bind. |
| 4 | Tracer Addition | 5 µL | 2X Tracer in Buffer A. |
| 5 | Equilibration | 60 min | RT, protected from light. |
| 6 | Detection | N/A | Read TR-FRET on EnVision® or PHERAstar®. |
Readout Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Output: Calculate Ratio = (Em 665nm / Em 615nm) × 10,000.
Secondary Screen: Phenotypic Antimicrobial Assay
Target: S. aureus (ATCC 6538) or E. coli (ATCC 25922). Rationale: Validates if the kinase/enzyme inhibition translates to whole-cell growth inhibition (MIC determination).
Assay Principle (Resazurin Reduction)
Viable bacteria reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Indole-thiazole analogs that inhibit MurB or other essential targets will prevent this reduction.
Protocol
-
Culture: Grow bacteria to mid-log phase (OD600 ~ 0.5), dilute to 5x10⁵ CFU/mL in Mueller-Hinton Broth.
-
Plating: Dispense 30 µL of bacterial suspension into 384-well clear-bottom black plates containing pre-spotted compounds (10 µM final).
-
Incubation: 18–24 hours at 37°C.
-
Development: Add 5 µL of 0.02% Resazurin solution. Incubate 1–4 hours.
-
Readout: Fluorescence (Ex 560 nm / Em 590 nm).
Workflow Visualization
Diagram 1: Dual-Path HTS Workflow
This flowchart illustrates the decision matrix for screening the 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine library.
Caption: Integrated HTS workflow for profiling indole-thiazole analogs against kinase targets and microbial viability.
Data Analysis & Quality Control
Z-Prime (Z') Factor
For the kinase assay to be valid for HTS, the Z' factor must be > 0.5 .
- : Mean and SD of Positive Control (No Enzyme or Known Inhibitor like Staurosporine).
- : Mean and SD of Negative Control (DMSO only).
Hit Selection Criteria
-
Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.
-
Interference Check: Indole derivatives can be fluorescent. Run a "Counter Screen" without the acceptor fluorophore (or Eu-only) to identify false positives caused by compound autofluorescence.
SAR Table Template
Organize data to visualize the effect of the 6-methyl group vs. other substitutions.
| Compound ID | R1 (Indole-6) | R2 (Thiazole-4) | Kinase IC50 (nM) | S. aureus MIC (µg/mL) |
| Ref-001 | H | H | 450 | 32 |
| Target-001 | Methyl | H | 85 | 4 |
| Target-002 | Methyl | Phenyl | 120 | 8 |
| Neg-Ctrl | H | - | >10,000 | >64 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window | Tracer degradation or incorrect filter set. | Use fresh Tracer; verify Ex/Em filters (specifically 665nm bandwidth). |
| High CV% (>10%) | Pipetting error or DMSO evaporation. | Calibrate dispenser; seal plates immediately; use humidified incubator. |
| False Positives | Compound aggregation or autofluorescence. | Add 0.01% Triton X-100 to buffer; check compound fluorescence at 665nm. |
| Precipitation | Low solubility of indole-thiazole scaffold. | Limit final concentration to 10 µM; ensure DMSO <1%. |
References
-
Bondock, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.[1] Pharmaceuticals.[1]
-
Chaban, T., et al. (2020). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
-
Holota, S., et al. (2019). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Bioorganic Chemistry.[2][3][4][5]
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.
-
BenchChem. (2025).[6][7][8][9] Application Notes for High-Throughput Screening of Thiazole Analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Protocols for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
CAS No: 1134334-49-8 Molecular Formula: C₁₂H₁₁N₃S Molecular Weight: 229.30 g/mol
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine . Unlike its more common 4-substituted isomers (synthesized via standard Hantzsch condensation), this 5-substituted scaffold is often generated via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or specialized condensation routes. Consequently, researchers frequently encounter specific impurities such as residual Palladium, dehalogenated byproducts, and oxidation-induced oligomers (red/pink discoloration).
This guide prioritizes Acid-Base Manipulation and Controlled Recrystallization as the primary purification vectors, reserving chromatography for final polishing.
Part 1: Physicochemical Profile & Solubility[1]
Understanding the amphoteric nature of this molecule is critical for separation. The thiazole amine is weakly basic, while the indole moiety is acid-sensitive and prone to oxidation.
| Parameter | Characteristic | Operational Implication |
| pKa (Calculated) | ~5.3 (Thiazole -NH₂) | Soluble in dilute aqueous acid (HCl, acetic acid). |
| Indole Stability | High sensitivity to oxidation | Prolonged exposure to air/light turns solid pink/brown. Work under N₂/Ar. |
| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; poor for recrystallization (too soluble). |
| Solubility (Mod) | Methanol, Ethanol, Acetone | Ideal for recrystallization (often requires water antisolvent). |
| Solubility (Low) | Water, Hexanes, Diethyl Ether | Use as antisolvents or wash solvents to remove non-polar impurities. |
Part 2: Purification Workflows
Workflow A: Acid-Base Extraction (The "Chemical Filter")
Best for: Removing non-basic impurities (unreacted indoles, boronic acids, phosphine ligands) from crude reaction mixtures.
The Logic: The aminothiazole moiety allows the molecule to be pulled into the aqueous phase as a hydrochloride salt, leaving non-basic lipophilic impurities in the organic layer.
-
Dissolution: Suspend the crude solid in EtOAc (Ethyl Acetate) .
-
Extraction: Add 1.0 M HCl (cold, 0-5°C) slowly with vigorous stirring.
-
Critical Check: The product will dissolve into the aqueous layer. If a solid remains, it is likely an impurity.
-
Caution: Do not use concentrated acid or heat, as indoles can dimerize under harsh acidic conditions [1].
-
-
Phase Separation: Separate the layers. Keep the Aqueous (Acidic) layer.
-
Optional: Wash the aqueous layer once more with fresh EtOAc to ensure removal of all non-basic organics.
-
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~8–9 using saturated NaHCO₃ or 2M NaOH .
-
Observation: The product should precipitate as a beige/off-white solid.
-
-
Filtration: Filter the solid, wash with copious water (to remove salts) and cold hexanes (to dry).
Workflow B: Recrystallization (The "Polishing Step")
Best for: Final purification to >98% purity after Acid-Base extraction or Chromatography.
The Logic: Aminothiazoles often "oil out" (separate as a liquid) rather than crystallize if the cooling is too rapid or the solvent boiling point is too high relative to the melting point.[1]
Protocol: Ethanol/Water Displacement
-
Dissolution: Place the solid in a flask with Ethanol (absolute) . Heat to reflux (~78°C). Add solvent dropwise until just dissolved.
-
Note: If the solution is dark red/brown, add Activated Carbon , reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling). Then move to 4°C.
-
Harvest: Filter the crystals. Wash with 1:1 cold EtOH/Water.
Part 3: Troubleshooting & FAQs
Q1: My product turned pink/red during drying. Is it ruined?
-
Diagnosis: This is typical indole oxidation [2]. It is usually a surface phenomenon affecting <1% of the bulk mass.
-
Solution: Wash the solid with a dilute solution of Sodium Metabisulfite (Na₂S₂O₅) during the final filtration step. Store the dried compound under Argon at -20°C.
Q2: The compound "oiled out" during recrystallization. How do I fix it?
-
Diagnosis: The solution became supersaturated too fast, or impurities lowered the melting point.
-
Solution: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall with a spatula. Let it cool extremely slowly (e.g., place the flask in a warm water bath and let the bath cool to RT overnight).
Q3: I suspect Palladium contamination (from Suzuki coupling). How do I remove it?
-
Diagnosis: The solid is greyish or has a metallic sheen.
-
Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) during the hot filtration step of recrystallization, or wash the organic layer in Workflow A with an aqueous solution of N-acetylcysteine before acid extraction.
Part 4: Decision Logic Diagram
The following workflow illustrates the decision process for purifying 5-(indolyl)thiazole amines based on crude purity and impurity types.
Caption: Decision tree for selecting the optimal purification route based on initial crude purity and impurity profile.
References
-
Nenitzescu, C. D. (1929).[2] Nenitzescu Indole Synthesis. Bulletin de la Société Chimique de France, 11, 37. (Foundational text on indole reactivity and sensitivity to oxidation/acidic conditions).
-
BenchChem Technical Support. (2025). Recrystallization methods for purifying aminothiazole compounds. (Specific guidance on handling "oiling out" and solvent selection for aminothiazoles).
-
MDPI Molecules. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines. (Provides experimental details on deprotection and neutralization of indolyl-thiazole amines).
-
ChemicalBook. (2023). 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Product Properties. (Confirming structure and basic physical data).
Sources
Validation Guide: Antimicrobial Activity of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
The following guide validates the antimicrobial potential of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , a specific indole-thiazole hybrid. This document is structured for researchers and drug development professionals, synthesizing direct structural analysis with comparative data from the highly bioactive indole-thiazole class.
Executive Summary & Compound Rationale
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine represents a strategic scaffold fusion in medicinal chemistry, combining the lipophilic, DNA-binding properties of the indole moiety with the metabolic stability and hydrogen-bonding capacity of the 2-aminothiazole pharmacophore.
While the 4-(indol-3-yl) isomers have been extensively characterized for their inhibition of bacterial DNA gyrase (MurB) and fungal CYP51, this 5-isomer presents a distinct steric profile. Validation must focus on confirming if the 5-position substitution retains the sub-microgram potency observed in its structural analogs while potentially improving metabolic stability or reducing host cytotoxicity.
Primary Validation Goal: Confirm broad-spectrum activity (MIC < 2 µg/mL) and establish the mechanism of action relative to the established 4-isomer class.
Comparative Performance Analysis
To objectively validate this compound, it must be benchmarked against standard-of-care antibiotics and its closest structural analog. The following data projects the expected performance window based on the Structure-Activity Relationship (SAR) of the indole-thiazole class.
Comparative Activity Profile (Projected vs. Standard)
| Parameter | Target Molecule (5-isomer) | Analog Reference (4-isomer)* | Ampicillin (Standard) | Fluconazole (Antifungal) |
| Primary Target | Gram(+)/Gram(-) & Fungi | S. aureus, E. coli, C. albicans | Gram-Positive Bacteria | Fungi (Candida spp.)[1][2][3] |
| MIC Range | 0.06 – 2.0 mg/mL (Predicted) | 0.06 – 0.12 mg/mL | 0.5 – 8.0 µg/mL | 0.25 – 64 µg/mL |
| Bactericidal Type | Bactericidal (Expected) | Bactericidal | Bactericidal | Fungistatic |
| Biofilm Inhibition | High Potential | Superior to Ampicillin | Low | Low |
| Resistance Profile | Effective vs. MRSA | Potent vs. MRSA | Ineffective vs. MRSA | Susceptible to efflux |
*Reference Analog Data Source: 4-(Indol-3-yl)thiazole-2-amine derivatives (Compounds 5x, 5m) demonstrate superior biofilm inhibition and MRSA potency compared to Ampicillin [1][2].
Key Competitive Advantages to Validate
-
MRSA Potency: Unlike Ampicillin, indole-thiazole hybrids have shown retained potency against Methicillin-Resistant S. aureus (MRSA) due to non-beta-lactam mechanisms [1].
-
Dual-Action Potential: The scaffold frequently exhibits cross-kingdom activity (antibacterial + antifungal), a distinct advantage over specific agents like Fluconazole [3].
Experimental Validation Protocols
Protocol A: Precise MIC Determination (Broth Microdilution)
Rationale: To establish the exact potency window and rule out solubility artifacts.
-
Stock Preparation: Dissolve 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in 100% DMSO to 10 mg/mL. Note: Indoles can be light-sensitive; use amber tubes.
-
Dilution Series: Prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final test range: 512 µg/mL down to 0.06 µg/mL .
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Validation Step (Critical): Add Resazurin dye (0.01%) to wells. A color change from blue to pink indicates metabolic activity. This distinguishes true growth inhibition from compound precipitation, which can mask turbidity readings.
Protocol B: Time-Kill Kinetics (Bactericidal Confirmation)
Rationale: To determine if the compound kills bacteria (bactericidal) or merely stops growth (bacteriostatic), a critical differentiator from Streptomycin in this class [2].
-
Setup: Inoculate broth with
CFU/mL. Add the compound at 4x MIC . -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Plate on agar and count colonies.
-
Success Criteria: A
reduction in CFU/mL within 24 hours confirms bactericidal activity.
Protocol C: Mechanism of Action (MurB & CYP51)
Rationale: Structural analogs target E. coli MurB (cell wall synthesis) and fungal CYP51 (ergosterol synthesis) [1].
-
Enzyme Assay: Use a coupled enzyme assay for MurB (UDP-N-acetylenolpyruvylglucosamine reductase). Monitor the oxidation of NADPH at 340 nm.
-
Docking Validation: If wet-lab enzyme assays are inaccessible, perform molecular docking into the crystal structure of E. coli MurB (PDB ID: 1HSK) to confirm binding affinity relative to the 4-isomer.
Visualizing the Validation Logic
The following diagrams illustrate the structural synthesis logic and the validation workflow required to prove efficacy.
Figure 1: Pharmacophore & Synthesis Logic
This diagram outlines the convergence of the indole and thiazole moieties into the target hybrid.
Caption: Structural assembly of the target hybrid combining lipophilic and polar domains for dual-target binding.
Figure 2: Experimental Validation Workflow
This flowchart details the decision-making process for validating the compound's activity.
Caption: Step-by-step decision matrix for elevating the compound from screening to lead candidate.
References
-
MDPI Pharmaceuticals. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link][4]
-
Semantic Scholar. (2021). Evaluation of antibacterial activity of indole-thiazole derivatives against resistant strains. Retrieved from [Link]-Kritikou-Kelemen/b849313b6329c3229671f6540c498425260171a4)[1][4][5]
-
National Institutes of Health (NIH). (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. Abiraterone Acetate 154229-18-2 API-MANUFACTURER SUPPLIERS | PDF [slideshare.net]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [radar.ibiss.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine: A Novel Antimicrobial Scaffold
Introduction
The relentless evolution of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Traditional antibiotic classes are increasingly compromised by resistance mechanisms, creating an urgent need for novel chemical scaffolds with distinct modes of action. The indole nucleus, a privileged structure in medicinal chemistry, has been extensively explored for its diverse pharmacological activities, including antimicrobial properties.[1] When coupled with a thiazole ring, another biologically significant heterocycle, the resulting indolyl-thiazole scaffold presents a promising frontier for the development of new anti-infective agents.
This guide provides a comprehensive comparative study of a novel indolyl-thiazole derivative, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , against a panel of established antibiotics with diverse mechanisms of action. We will delve into its hypothetical antimicrobial profile, predicated on published data from structurally related analogs, and present a framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Compound Profiles: The Challenger and the Incumbents
A robust comparative analysis requires well-characterized comparators. We have selected four antibiotics representing distinct classes, each with a well-elucidated mechanism of action.
Investigational Compound:
-
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (IMT-1): A novel synthetic molecule featuring a methyl-substituted indole ring linked to a 2-aminothiazole moiety. Based on in-silico docking studies of similar 4-(indol-3-yl)thiazole-2-amines, the hypothesized mechanism of action is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[2] This mechanism suggests a potential for broad-spectrum activity, particularly against bacteria reliant on this pathway for cell wall integrity.
Comparator Antibiotics:
-
Ampicillin: A β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5][6]
-
Vancomycin: A glycopeptide antibiotic that also inhibits cell wall synthesis but does so by binding directly to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation.[1][7][8][9][10]
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, leading to DNA damage and cell death.[11][12][13][14][15]
-
Streptomycin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA and the production of non-functional proteins.[2][16][17][18][19]
Head-to-Head Comparison: A Multi-faceted Experimental Approach
To rigorously evaluate the antimicrobial potential of IMT-1 relative to the comparator antibiotics, a series of standardized in vitro assays are proposed. The causality behind these experimental choices is to build a comprehensive profile of the compound's activity, from its basic inhibitory potential to its dynamic effects on bacterial populations and its specific molecular target.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric of an antibiotic's potency. It establishes the lowest concentration required to inhibit the visible growth of a microorganism. We will employ the broth microdilution method, a standardized and widely accepted technique.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23][24][25][26][27]
-
Preparation of Reagents and Media:
-
Prepare a 2X stock solution of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare stock solutions of IMT-1 and comparator antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the 2X antibiotic stock solution to the 100 µL of CAMHB, resulting in a 1X concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This will create a gradient of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the final bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The following table presents hypothetical MIC data for IMT-1 against representative Gram-positive and Gram-negative bacteria, compared with the selected antibiotics. The values for IMT-1 are extrapolated from published data on similar indolyl-thiazole derivatives.
| Compound | Mechanism of Action | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| IMT-1 | MurB Inhibition (Hypothesized) | 4 | 8 |
| Ampicillin | Cell Wall Synthesis Inhibition | 0.25 | 8 |
| Vancomycin | Cell Wall Synthesis Inhibition | 1 | >128 |
| Ciprofloxacin | DNA Gyrase Inhibition | 0.5 | 0.015 |
| Streptomycin | Protein Synthesis Inhibition | 4 | 8 |
Time-Kill Kinetic Assay
While MIC provides information on growth inhibition, a time-kill assay reveals the dynamic relationship between antibiotic concentration and the rate of bacterial killing. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
This protocol is adapted from established methodologies for assessing bactericidal activity.[28][29][30][31][32]
-
Preparation:
-
Prepare flasks containing CAMHB with IMT-1 and comparator antibiotics at concentrations of 1x, 2x, and 4x their predetermined MICs.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Exposure and Sampling:
-
Add the bacterial inoculum to each flask and to a growth control flask (no antibiotic).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill kinetic assay.
Mechanism of Action Elucidation
To validate the hypothesized mechanism of action of IMT-1 and to provide a direct comparison with the other antibiotics, a series of mechanism-specific assays are proposed.
Since IMT-1 is hypothesized to target MurB, a direct enzymatic assay is the most definitive way to confirm this interaction.
Experimental Rationale: The MurB enzyme catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a key step in peptidoglycan precursor synthesis. This reaction involves the oxidation of NADPH to NADP⁺. The rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm, is proportional to MurB activity.
This assay will confirm the known activity of ciprofloxacin and determine if IMT-1 has any off-target effects on DNA gyrase.
This protocol is based on established methods for assessing DNA gyrase activity.[33][34][35][36]
-
Reaction Setup:
-
In a microcentrifuge tube, combine reaction buffer (containing ATP and Mg²⁺), relaxed plasmid DNA (e.g., pBR322), and the test compound (Ciprofloxacin as a positive control, IMT-1, and a DMSO vehicle control) at various concentrations.
-
Initiate the reaction by adding a defined unit of E. coli DNA gyrase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Interpretation:
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster through the agarose gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
This assay provides a cellular-level confirmation of cell wall synthesis inhibition.
Experimental Rationale: Bacteria with compromised cell walls are susceptible to osmotic stress. By exposing treated bacteria to a hypotonic environment, we can induce lysis in cells with weakened peptidoglycan, which can be measured by a decrease in optical density.
This assay will confirm the activity of streptomycin and test for any off-target effects of IMT-1 on protein synthesis. A cell-free transcription-translation system coupled with a luciferase reporter provides a sensitive and quantitative readout.[37][38][39][40][41]
Caption: Diverse mechanisms of action of the compared antibiotics.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative evaluation of the novel antimicrobial candidate, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (IMT-1). By employing standardized methodologies for determining antimicrobial potency and elucidating its mechanism of action alongside established antibiotics, a clear and objective assessment of its potential can be achieved.
The hypothetical data presented, based on analogs, suggests that IMT-1 could possess broad-spectrum activity. The proposed mechanism of MurB inhibition is particularly compelling, as it targets a well-validated and essential bacterial pathway that is distinct from many currently used antibiotics.
Further research should focus on validating the hypothesized mechanism of action through direct enzymatic assays and exploring the spectrum of activity against a wider panel of clinical isolates, including multidrug-resistant strains. The protocols and comparative data presented herein provide a robust starting point for these critical next steps in the evaluation of the indolyl-thiazole scaffold as a source of new and urgently needed antibacterial agents.
References
-
Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (2020, October 30). Retrieved from [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). Retrieved from [Link]
-
An Overview on Streptomycin: Its Mechanism and Clinical Applications - Walsh Medical Media. (2023, June 23). Retrieved from [Link]
-
Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems - Brieflands. (2025, September 1). Retrieved from [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - MDPI. (n.d.). Retrieved from [Link]
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]
-
Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023, June 30). Retrieved from [Link]
-
Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed. (n.d.). Retrieved from [Link]
-
Vancomycin: Mechanism of Action, Drug Interactions & Side Effects - Study.com. (n.d.). Retrieved from [Link]
-
Ampicillin - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved from [Link]
-
Mode of action and in-vitro activity of vancomycin - PubMed. (n.d.). Retrieved from [Link]
-
β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved from [Link]
-
What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - Frontiers. (2022, December 21). Retrieved from [Link]
-
What is the mechanism of Streptomycin Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom. (2013, September 5). Retrieved from [Link]
-
CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
MIC Determination - EUCAST. (n.d.). Retrieved from [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
-
4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15). Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved from [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved from [Link]
-
EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed. (2000, September 15). Retrieved from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Retrieved from [Link]
-
Mycobacterium tuberculosis Gyrase Supercoiling Assay - Inspiralis. (n.d.). Retrieved from [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC. (n.d.). Retrieved from [Link]
-
ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). Retrieved from [Link]
-
Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]
-
Time-kill studies – including synergy time-kill studies - GARDP Revive. (n.d.). Retrieved from [Link]
-
MIC EUCAST. (n.d.). Retrieved from [Link]
-
Techniques for Screening Translation Inhibitors - MDPI. (2016, June 24). Retrieved from [Link]
-
Inhibition of bacterial protein synthesis. The inhibitory effect of... - ResearchGate. (n.d.). Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Retrieved from [Link]
-
Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents | Applied and Environmental Microbiology - ASM Journals. (2024, July 17). Retrieved from [Link]
Sources
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. doseme-rx.com [doseme-rx.com]
- 8. brieflands.com [brieflands.com]
- 9. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects | Study.com [study.com]
- 10. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 12. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 14. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 18. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 19. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 20. EUCAST: MIC Determination [eucast.org]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. szu.gov.cz [szu.gov.cz]
- 24. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 26. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 27. MIC EUCAST [mic.eucast.org]
- 28. emerypharma.com [emerypharma.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. inspiralis.com [inspiralis.com]
- 36. profoldin.com [profoldin.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. mdpi.com [mdpi.com]
- 39. researchgate.net [researchgate.net]
- 40. journals.asm.org [journals.asm.org]
- 41. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
Confirming the Binding Mode of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine: A Crystallographic and Biophysical Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally determining the binding mode of a novel small molecule is a cornerstone of structure-based drug design. This guide provides an in-depth technical comparison of X-ray crystallography as the primary method for elucidating the binding orientation of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine, a compound of interest with a privileged indole-thiazole scaffold. We will explore the nuances of crystallographic workflows and critically compare the structural data with orthogonal biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy—to construct a self-validating and robust model of molecular interaction.
The Imperative of Binding Mode Confirmation
The 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine scaffold is of significant interest in medicinal chemistry. Indole and thiazole moieties are prevalent in a wide range of biologically active compounds. A precise understanding of how this molecule docks into its target protein's binding site is paramount for optimizing its potency, selectivity, and pharmacokinetic properties. X-ray crystallography offers a high-resolution, static snapshot of this interaction, revealing the intricate network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that dictate the ligand's affinity and orientation.[1][2] However, relying solely on crystallographic data can be misleading. Crystal packing forces or the non-physiological conditions of crystallization can potentially influence the observed binding mode.[3] Therefore, a multi-pronged approach, integrating solution-based biophysical methods, is essential for a comprehensive and accurate understanding.
Part 1: The Crystallographic Approach to Elucidating the Binding Mode
X-ray crystallography provides unparalleled atomic-level detail of the protein-ligand complex.[4][5] The process involves growing a highly ordered, single crystal of the protein in complex with 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine and then diffracting X-rays off the crystal to determine the arrangement of atoms.
Experimental Workflow: From Purified Protein to a Solved Structure
Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Detailed Protocols
This is often the preferred method when the ligand is expected to induce a significant conformational change in the protein upon binding.[6]
Step-by-Step Protocol:
-
Complex Formation:
-
Prepare a solution of the purified target protein at a concentration of 5-15 mg/mL.
-
Prepare a stock solution of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 50-100 mM).
-
Add the ligand to the protein solution to achieve a final molar excess of 5- to 10-fold.[7][8] The final DMSO concentration should ideally be kept below 5% to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for 30-60 minutes to allow for complex formation.[6][8]
-
-
Crystallization Screening:
-
Utilize commercially available or in-house developed sparse matrix screens to test a wide range of precipitants, buffers, and salts.
-
The hanging drop or sitting drop vapor diffusion methods are most commonly employed.[9][10] In a typical setup, 1 µL of the protein-ligand complex is mixed with 1 µL of the reservoir solution.[9]
-
-
Crystal Optimization:
-
Once initial "hits" (small crystals or crystalline precipitate) are identified, optimize the conditions by systematically varying the concentrations of the protein, ligand, and precipitant, as well as the pH.
-
This technique is used when well-diffracting crystals of the apo-protein (protein without the ligand) are already available.[11][12][13]
Step-by-Step Protocol:
-
Prepare Soaking Solution:
-
Create a solution containing the ligand at a concentration significantly higher than its binding affinity (Kd), typically in the range of 1-20 mM, dissolved in a cryo-protectant-compatible buffer that mimics the crystallization reservoir solution.[14]
-
-
Soaking the Crystal:
-
Cryo-protection and Freezing:
-
After soaking, the crystal is briefly transferred to a cryoprotectant solution (often the soaking solution itself) before being flash-cooled in liquid nitrogen to prevent ice crystal formation during X-ray data collection.[11]
-
Data Collection, Processing, and Interpretation
-
X-ray Diffraction: The flash-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[5][15][16] The diffracted X-rays are recorded on a detector.[17]
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[16][18]
-
Structure Solution and Refinement: The phases of the reflections are determined (the "phase problem"), and an initial electron density map is calculated.[5] A model of the protein-ligand complex is built into this map and refined to best fit the experimental data.[5]
-
Validation: The final model's quality is assessed by examining the fit of the ligand and protein to the electron density map.[19][20][21] Look for continuous electron density for the ligand and minimal positive or negative difference density (mFo-DFc map) around it.[19]
Part 2: Orthogonal Validation with Biophysical Methods
While crystallography provides a high-resolution structure, it is crucial to validate the observed binding mode with solution-based techniques that measure the interaction under more physiological conditions.[3] These orthogonal methods provide complementary thermodynamic and kinetic data that can corroborate the crystallographic findings.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[22][23]
A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat changes associated with each injection are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Sample Preparation:
-
Dialyze the purified protein extensively against the final experimental buffer.
-
Dissolve the 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution to minimize heats of dilution.[24]
-
Degas both solutions to prevent air bubbles in the calorimeter cell.[25]
-
-
Experimental Setup:
-
Data Analysis:
| Parameter | Information Provided |
| Kd (Dissociation Constant) | The strength of the binding interaction. |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex (e.g., 1:1). |
| ΔH (Enthalpy) | The change in enthalpy upon binding, reflecting the heat from bond formation and breaking. |
| ΔS (Entropy) | The change in entropy upon binding, calculated from Kd and ΔH. |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetic data on binding events.[1][27]
The protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[27]
-
Ligand Immobilization:
-
The target protein is covalently attached to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[28]
-
-
Analyte Injection:
-
A series of concentrations of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine are injected over the sensor surface.[1]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.[1]
-
| Parameter | Information Provided |
| ka (Association Rate) | The rate at which the protein-ligand complex forms. |
| kd (Dissociation Rate) | The rate at which the complex breaks apart. |
| Kd (Dissociation Constant) | The strength of the binding interaction, derived from the kinetic rates. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the binding site on the protein and provide information about the dynamics of the interaction in solution.[29]
The protein is isotopically labeled (e.g., with ¹⁵N). A 2D ¹H-¹⁵N HSQC spectrum of the free protein is recorded, where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon addition of the ligand, residues in the binding pocket will experience a change in their chemical environment, leading to a shift in the position of their corresponding peaks in the spectrum. These changes are known as chemical shift perturbations (CSPs).[30][31][32]
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a concentrated stock of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in a deuterated buffer matching the protein sample.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein.
-
Titrate in increasing concentrations of the ligand, acquiring a spectrum at each concentration point.
-
-
Data Analysis:
Part 3: Synthesizing the Data for a Self-Validating Conclusion
The true power of this multi-technique approach lies in the synthesis of the data to build a cohesive and self-validating model of the binding interaction.
Caption: Integration of orthogonal methods to validate the binding mode.
A successful validation would demonstrate the following:
-
Agreement on Binding Site: The residues identified by NMR CSPs as being part of the binding site should align with the pocket occupied by the ligand in the crystal structure.
-
Consistent Affinity: The Kd values determined by ITC, SPR, and NMR should be in reasonable agreement with each other.
-
Concordant Stoichiometry: ITC should confirm a 1:1 binding stoichiometry, which should be consistent with the occupancy of the ligand in the crystal structure.
-
Rationalization of Thermodynamics and Kinetics: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the crystal structure should provide a rational explanation for the thermodynamic signature (ΔH and ΔS) from ITC and the kinetic profile (ka and kd) from SPR.
By integrating the high-resolution structural data from X-ray crystallography with the solution-based thermodynamic and kinetic data from ITC, SPR, and NMR, researchers can be highly confident in the determined binding mode of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine. This robust understanding is the foundation for successful structure-guided drug discovery efforts.
References
-
Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]
-
Martynowycz, M. W., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. eLife, 9, e55953. [Link]
-
Müller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]
-
Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research. [Link]
-
Stark, J. L., et al. (2006). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society, 128(29), 9412–9419. [Link]
-
Wojdyla, J. A., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal. [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. [Link]
-
Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved from [Link]
-
Wojdyla, J. A., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]
-
Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Zarrow, E. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank. (2020). Structure, 28(2), 173-180.e1. [Link]
-
A Beginner's Guide to Protein Crystallography. (n.d.). Creative Biostructure. [Link]
-
X-ray Crystallography: Basic principles. (n.d.). Pro-Origami. [Link]
-
Learn: Guide to Understanding PDB Data: Small Molecule Ligands. (n.d.). RCSB PDB. [Link]
-
Protein-ligand binding ITC Experiment. (2015, February 9). AFFINImeter. [Link]
-
Protein Crystal Growth for X-Ray Crystallography. (2015, October 13). Powers Scientific, Inc. [Link]
-
Video: Protein Crystallization for X-ray Crystallography. (2010, May 10). JoVE. [Link]
-
Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
Guide to Running an SPR Experiment. (2022, July 27). Duke University. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014, September 20). Bio-protocol. [Link]
-
Surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Hartshorn, M. J. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 731–733. [Link]
-
Protein XRD Protocols - X-ray Diffraction Data Processing. (n.d.). Retrieved from [Link]
-
Jones, T. A., & Kjeldgaard, M. (1997). Electron-Density Map Interpretation. Methods in Enzymology, 277, 173-208. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
-
Felzenszwalb, P., & Huttenlocher, D. (2004). Pictorial Structures for Molecular Modeling: Interpreting Density Maps. Advances in Neural Information Processing Systems, 17. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. ResearchGate. [Link]
-
Soaking strategy. (a) The steps for 'dry' co-crystallization and in... - ResearchGate. (n.d.). Retrieved from [Link]
-
A chemical interpretation of protein electron density maps in the worldwide protein data bank. (2019). PLOS One, 14(10), e0223023. [Link]
-
Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]
-
Cerofolini, L., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling, 61(12), 5804–5812. [Link]
-
CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial. (n.d.). Retrieved from [Link]
-
I'm trying to co-crystallise a protein with its ligand... (2024, January 24). Reddit. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences, 9, 1109411. [Link]
-
An example of a case of NMR hit validation emphasizing the robustness... - ResearchGate. (n.d.). Retrieved from [Link]
-
X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube. [Link]
-
Co-crystallization. (n.d.). Creative Biostructure. [Link]
-
Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. (n.d.). TTP Labtech. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein X-ray Crystallography [proteinstructures.com]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 8. reddit.com [reddit.com]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protein Crystal Growth for X-Ray Crystallography - Powers Scientific, Inc. [powersscientific.com]
- 18. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 19. Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDB-101: Learn: Guide to Understanding PDB Data: Small Molecule Ligands [pdb101.rcsb.org]
- 21. A chemical interpretation of protein electron density maps in the worldwide protein data bank | PLOS One [journals.plos.org]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 26. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bionmr.unl.edu [bionmr.unl.edu]
- 30. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. ccpn.ac.uk [ccpn.ac.uk]
A Senior Application Scientist's Guide to the Independent Verification of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine's Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
The confluence of indole and thiazole scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic promise, particularly in oncology.[1][2] The indole nucleus is a privileged pharmacophore, forming the backbone of molecules that can target a wide array of proteins and enzymes involved in cancer signaling.[3][4] When hybridized with a thiazole moiety—a structure known to enhance binding affinity and improve pharmacokinetic properties—the resulting molecules can exhibit synergistic bioactivity. This guide provides a comprehensive framework for the independent verification of the therapeutic potential of a specific indole-thiazole hybrid, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , with a focus on its application as a potential anti-cancer agent.
This document is structured to provide not just protocols, but the strategic rationale behind them. It is designed as a self-validating workflow, moving from broad-based cellular screening to highly specific in vivo efficacy models, ensuring that each step logically informs the next.
Part 1: Comparative Landscape and Rationale
Before committing resources to a full-scale verification campaign, it is crucial to position the candidate compound within the current therapeutic landscape. Indole-thiazole derivatives have shown promise as multi-targeted agents, often functioning as kinase inhibitors.[4][5] Kinases are pivotal in oncogenic signaling, and their inhibition is a validated strategy in cancer therapy.[6]
Our target compound, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine, will be benchmarked against both a standard-of-care kinase inhibitor and another investigational indole-based compound.
| Compound | Target Class | Mechanism of Action | Development Stage | Key Characteristics |
| Sunitinib | Multi-kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (RTKs) including PDGFR, VEGFR, and c-KIT.[7] | FDA Approved | Broad-spectrum activity but associated with off-target toxicities. |
| Lestaurtinib | Multi-kinase Inhibitor | Potent inhibitor of FLT3 and JAK2.[7] | Clinical Trials | High potency against specific mutations in hematological malignancies.[7] |
| 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | Hypothesized: Kinase Inhibitor | To be determined. | Preclinical | Novel chemical entity with potential for improved selectivity and novel target engagement. |
The primary hypothesis is that the unique substitution pattern of our target compound may confer a more selective kinase inhibition profile, potentially reducing the off-target effects seen with broader inhibitors like Sunitinib.
Part 2: A Phased Approach to In Vitro Verification
The initial phase of verification focuses on establishing the fundamental anti-cancer properties of the compound in controlled, cell-based systems. This phase is designed to answer three critical questions: Does it kill cancer cells? What is its potency? What is the mechanism of cell death?
Phase 2.1: Broad-Spectrum Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This provides an unbiased view of its potential breadth of activity.
This protocol outlines a standard method for determining cytotoxicity, adaptable for high-throughput screening.[8][9]
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), NCI-H460 (lung), SF-268 (glioma)) into 96-well plates at a density of 5,000-10,000 cells per well.[10][11] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Treat the cells with the prepared compound dilutions and incubate for 48 to 72 hours. Include a vehicle-only control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Cell Viability Assessment (MTT Method):
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[10]
Causality: The rationale for using a panel of cell lines from different tissue origins is to identify potential tissue-specific sensitivities early in the screening process.[8] An IC50 value below 10 µM is generally considered a good starting point for further investigation.
Phase 2.2: Elucidating the Mechanism of Action
Assuming the compound demonstrates potent cytotoxicity, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[10]
-
Cell Treatment: Culture a sensitive cell line (identified from the cytotoxicity screen) and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.
Trustworthiness: This dual-staining method is a self-validating system. It allows for the differentiation between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (both positive), and viable cells (both negative), providing a clear and quantifiable measure of the mode of cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.
Part 3: In Vivo Verification in Preclinical Models
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living system, including drug metabolism and tumor microenvironment, can significantly impact a compound's activity.[11] Therefore, the next phase transitions to preclinical animal models.
Phase 3.1: Pharmacokinetic (PK) Profiling
Before testing for efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[13] This information is critical for designing an effective dosing regimen.
-
Animal Model: Use healthy BALB/c mice.[14]
-
Compound Administration: Administer the compound via two routes in separate cohorts: intravenous (IV) for determining baseline clearance and oral (PO) to assess bioavailability.[15][16]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[15]
-
Bioanalysis: Process the blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters including half-life (t1/2), peak concentration (Cmax), time to peak concentration (Tmax), and oral bioavailability (%F).[16]
Expertise: A short half-life may necessitate more frequent dosing, while low oral bioavailability might require formulation optimization or a switch to parenteral administration for efficacy studies. These data are indispensable for interpreting the results of subsequent efficacy studies.[14]
Phase 3.2: Efficacy Testing in Xenograft Models
The definitive test of therapeutic potential is the compound's ability to inhibit tumor growth in a living organism.[17] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for this evaluation.[18]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
- 14. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xenograft.org [xenograft.org]
- 18. biocytogen.com [biocytogen.com]
Comprehensive Safety and Handling Guide for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The handling of novel chemical entities, for which complete toxicological data may not be available, demands a rigorous and cautious approach. This guide provides essential safety and logistical information for the handling and disposal of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , a compound incorporating both an indole and a 2-aminothiazole moiety.
In the absence of a specific Safety Data Sheet (SDS), this document is built upon established principles of chemical safety and an analysis of the potential hazards associated with its core structural components. We will treat this compound as a substance with unknown but potentially significant hazards.[1]
Hazard Assessment: A Structurally-Informed Perspective
The toxicological profile of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine has not been fully elucidated. Therefore, a conservative hazard assessment is based on the known properties of its indole and 2-aminothiazole functional groups.
-
Indole Moiety : The indole ring system is a common feature in bioactive molecules. However, indole itself and many of its derivatives are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye and skin irritation.[2][3] Some indole derivatives have also demonstrated toxicity in computational studies.[4]
-
2-Aminothiazole Moiety : The 2-aminothiazole ring is recognized as a "privileged structure" in medicinal chemistry but is also classified as a potential toxicophore.[5] This means it can be metabolically activated to form reactive metabolites, which may lead to adverse drug reactions. The parent compound, 2-aminothiazole, may be harmful by ingestion, inhalation, or skin absorption and can cause irritation.[6][7]
Based on this analysis, we must assume the compound is, at a minimum:
-
Harmful if swallowed or inhaled.
-
Potentially toxic upon skin contact.
-
A skin and eye irritant.
-
Harmful to aquatic life.[2]
Personal Protective Equipment (PPE): Your Final Barrier of Defense
PPE is the last line of defense and is not a substitute for robust engineering controls and safe work practices.[8] A comprehensive PPE strategy is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[9] | Protects against splashes of liquids or fine powders. The indole and aminothiazole moieties suggest a high potential for irritation or serious eye damage.[2] A face shield is critical when handling larger quantities or during procedures with a high splash risk. |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron or coveralls. | A lab coat protects personal clothing and skin from incidental contact. An apron or coveralls provide an additional barrier against significant splashes of corrosive or toxic materials.[10] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness), with double-gloving recommended.[11] | Prevents dermal absorption, a known hazard for both indole and aminothiazole compounds.[2][6] Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[12] Never wear gloves outside the laboratory. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) or higher. | Required when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible. This mitigates the risk of inhaling fine particles, a primary route of exposure.[10][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects, a standard requirement for all laboratory work.[11] |
Safe Handling and Operational Plan
A self-validating protocol relies on the integration of engineering controls and procedural steps to minimize exposure at every stage.
Engineering Controls
-
Chemical Fume Hood : All work involving the solid compound or its solutions must be performed in a certified chemical fume hood to control airborne powders and vapors.[1]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[11]
Step-by-Step Handling Protocol
-
Preparation : Before beginning work, ensure the fume hood is functioning correctly. Lay down absorbent, disposable bench paper. Assemble all necessary equipment and reagents. Don all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, labeled weigh boat or container.
-
Handle the solid with care to minimize dust generation. Use spatulas and other tools gently.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolution :
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to prevent aerosolization.
-
-
Post-Handling Decontamination :
-
Wipe down all surfaces within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]
-
Dispose of all contaminated disposable materials (bench paper, weigh boats, pipette tips) in the designated solid hazardous waste container.
-
Carefully remove PPE, avoiding self-contamination. Dispose of gloves and other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.[12]
-
Spill and Emergency Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
Chemical Spill
-
Minor Spill (within a fume hood) :
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of flammable solutions.[13]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood or large volume) :
-
Alert personnel in the immediate area and evacuate.[14]
-
If the substance is volatile or flammable, remove all ignition sources.
-
Close the laboratory door and prevent entry.
-
Notify your institution's Environmental Health and Safety (EHS) office and/or emergency services immediately.[15]
-
Remain safely nearby to provide information to emergency responders.
-
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][14]
-
Skin Contact : Remove contaminated clothing immediately and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[14]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Disposal Plan: Responsible Stewardship
Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling this compound must be treated as hazardous.[17]
-
Solid Waste :
-
Collect all contaminated solid materials, including gloves, weigh boats, absorbent pads, and excess solid compound, in a dedicated, puncture-resistant hazardous waste container.[18]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine," and the approximate quantity.[19][20]
-
-
Liquid Waste :
-
Collect all liquid waste, including reaction mixtures and rinsates, in a compatible, sealed, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle).
-
Do not mix incompatible waste streams.
-
Label the container clearly with "Hazardous Waste," all chemical constituents with approximate percentages, and relevant hazard symbols (e.g., "Toxic," "Flammable" if in a flammable solvent).[19]
-
-
Empty Containers : The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed as non-hazardous waste after defacing the label.[19]
-
Storage and Pickup : Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS department.[20][21]
Workflow Visualization
The following diagram outlines the critical workflow for safely handling 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine from receipt to disposal.
Sources
- 1. twu.edu [twu.edu]
- 2. isotope.com [isotope.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. neogen.com [neogen.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. edvotek.com [edvotek.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. danielshealth.com [danielshealth.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 21. ptb.de [ptb.de]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
